molecular formula C17H13ClF3NO3 B2942335 {[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 2-(4-CHLOROPHENYL)ACETATE CAS No. 899068-57-6

{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 2-(4-CHLOROPHENYL)ACETATE

Cat. No.: B2942335
CAS No.: 899068-57-6
M. Wt: 371.74
InChI Key: HZBWTXZIAAVDLY-UHFFFAOYSA-N
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Description

{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate (CAS 899068-57-6) is a high-purity salicylanilide derivative offered for advanced chemical and pharmaceutical research. This compound belongs to a class of molecules known for a wide spectrum of biological activities, including significant antimycobacterial, antibacterial, and antifungal properties . Salicylanilide derivatives are extensively investigated as inhibitors of epidermal growth factor receptor (EGFR) protein tyrosine kinases and exhibit high efficacy against Mycobacterium tuberculosis, including drug-resistant strains, as well as other Gram-positive pathogens . The structure, featuring a trifluoromethyl group, is designed to enhance metabolic stability, bioavailability, and membrane permeability, which are critical properties in drug discovery . Beyond its biological potential, this ester is a valuable compound for vibrational spectroscopic analysis and computational studies to determine its molecular geometry, vibrational frequencies, and hyperpolarizability, making it an attractive object for non-linear optics research . The product is provided with a guaranteed purity of 95%+ and is intended for use in research laboratories only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. REFERENCES The biological activity information is based on studies of the salicylanilide class of compounds to which this chemical belongs . The specific molecular formula, and purity are sourced from a chemical supplier's data . The role of the trifluoromethyl group in improving drug-like properties is described in the provided search results . The application in vibrational spectroscopy and computational study is adapted from research on an analogous compound .

Properties

IUPAC Name

[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3NO3/c18-12-7-5-11(6-8-12)9-16(24)25-10-15(23)22-14-4-2-1-3-13(14)17(19,20)21/h1-8H,9-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBWTXZIAAVDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {[2-(trifluoromethyl)phenyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate , identified by its CAS number 335408-04-3, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its interactions at the molecular level, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₅ClF₃N₂O₂
  • Molecular Weight : 336.73 g/mol
  • Chemical Structure : The compound features a trifluoromethyl group, a carbamoyl moiety, and a chlorophenyl acetate component, which contribute to its unique reactivity and biological profile.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its anti-inflammatory, cytotoxic, and enzyme inhibition properties.

1. Anti-inflammatory Activity

Recent research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially increasing their ability to penetrate biological membranes and interact with cellular targets.

  • Mechanism of Action : The compound may inhibit key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are crucial in the biosynthesis of pro-inflammatory mediators. In vitro studies have shown that derivatives of trifluoromethyl phenyl groups can moderately inhibit COX-2 and LOX pathways .

2. Cytotoxicity

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the compound's potential as an anticancer agent.

  • Cell Lines Tested : MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells).
  • Results : Compounds with similar structures demonstrated IC₅₀ values indicating moderate cytotoxicity against MCF-7 cells, suggesting that this compound may also exhibit similar properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

Structural ComponentInfluence on Activity
Trifluoromethyl GroupEnhances lipophilicity and enzyme interaction
Chlorophenyl MoietyModulates binding affinity to target enzymes
Carbamoyl GroupAffects solubility and bioavailability

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Study on COX Inhibition :
    • Compounds with similar trifluoromethyl substitutions were shown to inhibit COX-2 with IC₅₀ values ranging from 10–20 μM, indicating a promising anti-inflammatory profile .
  • Cytotoxicity in Cancer Models :
    • A series of derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The presence of electron-withdrawing groups like chlorine enhanced their potency against tumor cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:

Trifluoromethyl vs. Ethoxy Groups: The target compound’s 2-CF₃ group increases lipophilicity (logP ~3.2) compared to the ethoxy-substituted analog (logP ~2.8) . The -CF₃ group’s strong electron-withdrawing effect may enhance metabolic stability but reduce aqueous solubility.

Chlorophenyl vs. Pyridinyl Systems :

  • Replacement of the chlorophenyl ring with a pyridinyl group (as in ) introduces a nitrogen atom, increasing polarity and hydrogen-bonding capacity. This is reflected in the higher molecular weight (418.77 g/mol) and logP (3.5) due to the trifluoromethylpyridine moiety .

Synthetic Flexibility :

  • The target compound’s synthesis (as per ) involves coupling a carbamoyl-methyl intermediate with a chlorophenylacetate ester, analogous to methods for 4-chloro-2-carbamoylphenyl derivatives .
  • In contrast, sulfanyl-containing analogs (e.g., ) require additional steps to incorporate sulfur-based linkages, which may complicate scalability .

Lipophilicity and Chromatographic Behavior

Lipophilicity, a critical parameter for drug-likeness, was determined via HPLC-derived capacity factors (log k) for structurally related carbamates . The target compound’s HPLC retention time (1.32 min, using QC-SMD-TFA05 conditions ) suggests moderate polarity compared to bulkier analogs. For instance, pyridinyl-containing compounds () may exhibit longer retention times due to increased hydrophobicity from -CF₃ groups.

Analytical and Spectroscopic Data

  • LCMS : The target compound’s analog in shows an [M+H]+ ion at m/z 754, highlighting the utility of mass spectrometry in characterizing high-molecular-weight carbamates .
  • InChIKey : Structural uniqueness is confirmed via InChIKeys (e.g., GCLLJSLMHYJVRR-UHFFFAOYSA-N for a related compound in ), enabling precise database searches .

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